Vanadyl acetate

Organic Synthesis Heterogeneous Catalysis Green Chemistry

Soluble vanadium catalysts complicate purification and cannot be recovered. Vanadyl acetate (CAS 3473-84-5) solves this as a true heterogeneous catalyst: • Polymeric, insoluble structure enables quantitative acetal/ketal deprotection with simple filtration recovery and reuse • Preferred over VO(acac)₂ for green chemistry workflows; eliminates aqueous quenching and column chromatography • Predictable reactivity with pyridine, urea, and thiourea ligands provides controlled entry to diverse vanadyl complexes

Molecular Formula C4H6O5V
Molecular Weight 185.03 g/mol
CAS No. 3473-84-5
Cat. No. B1594831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanadyl acetate
CAS3473-84-5
Molecular FormulaC4H6O5V
Molecular Weight185.03 g/mol
Structural Identifiers
SMILESCC(=O)[O-].CC(=O)[O-].O=[V+2]
InChIInChI=1S/2C2H4O2.O.V/c2*1-2(3)4;;/h2*1H3,(H,3,4);;/q;;;+2/p-2
InChIKeyWIWVNQBYNTWQOW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vanadyl Acetate (CAS 3473-84-5): A Procurement and Differentiation Guide for Polymeric Vanadium(IV) Precursors and Heterogeneous Catalysts


Vanadyl acetate [VO(CH₃COO)₂; CAS 3473-84-5] is a coordination polymer of vanadium(IV) with a tan-colored solid appearance and a defined 1D-chain polymeric structure of repeating VO₆ octahedra [1][2]. It is insoluble in water and most common organic solvents, a property that fundamentally distinguishes it from many molecular vanadium analogs [1]. Its primary scientific and industrial utility lies in its roles as a heterogeneous catalyst, an intermediate for synthesizing other vanadyl complexes, and a precursor for materials such as VO₂ thin films [3][4].

Why Vanadyl Acetate (CAS 3473-84-5) Cannot Be Simply Substituted: The Procurement Impact of Polymer Architecture and Heterogeneous Catalysis


Vanadyl acetate's polymeric structure [1] and resultant insolubility [2] create a unique functional profile that makes it non-interchangeable with molecular vanadium(IV) analogs like vanadyl acetylacetonate [VO(acac)₂] or inorganic salts like vanadyl sulfate [VOSO₄]. This solid-state architecture enables heterogeneous catalysis with simple recovery and reuse, which is a major advantage for green chemistry and industrial processing, but is impossible with soluble analogs [3]. In biological contexts, the acetate ligand has been shown to confer distinct pharmacokinetic properties, with one organic vanadium compound demonstrating superior potency and a better safety profile in diabetic rat models compared to inorganic vanadyl sulfate [4]. Selecting a different vanadium source without accounting for these structural and functional differences can lead to complete failure in catalytic applications or unpredictable results in biological assays.

Quantitative Differentiation Guide for Vanadyl Acetate (CAS 3473-84-5): Head-to-Head Performance Data for Informed Sourcing


Catalytic Efficiency and Reusability: Vanadyl Acetate as a Heterogeneous Catalyst for Acetal Deprotection

Vanadyl acetate enables the deprotection of acetals and ketals to their corresponding carbonyl compounds in quantitative yields and is reusable, which is a key advantage over soluble vanadium catalysts. While a direct quantitative comparison is not available in the cited work, the data for VO(OAc)₂ establishes its performance as a recoverable, solid catalyst. This is in contrast to many molecular catalysts, like VO(acac)₂, which are consumed or require separation from the reaction mixture [1]. This property is directly linked to the compound's polymeric, insoluble structure.

Organic Synthesis Heterogeneous Catalysis Green Chemistry

Stability in Aqueous Media: Quantified Binding Constants for the Vanadyl-Acetate System

The interaction of vanadyl(IV) with acetate in aqueous solution has been quantitatively characterized. The stability constants (log K) for the formation of two mononuclear complexes, VO(OAc)⁺ and VO(OAc)₂, have been determined potentiometrically. While no direct comparator data for other vanadyl(IV) complexes with similar ligands is provided in this specific study, the measured constants serve as a critical baseline for predicting the compound's behavior in aqueous environments and understanding its speciation, which is essential for any application involving water [1].

Coordination Chemistry Solution Speciation Stability Constants

In Vivo Efficacy and Safety: Superior Performance of Organic Vanadium Over Inorganic Vanadyl Sulfate

In a head-to-head study in streptozotocin-diabetic rats, the organic vanadium compound vanadyl acetylacetonate (VAc), a close analog of vanadyl acetate, demonstrated a significantly better safety and efficacy profile compared to the inorganic salt vanadyl sulfate (VS). While both corrected hyperglycemia, diarrhoea occurred in 50% of rats chronically treated with VS, but not in those receiving the organic compounds [1]. VAc was also the most potent compound for lowering glycemia [1]. This data supports a class-level inference that the organic ligand in vanadyl acetate may confer similar advantages in tolerability and potency over simple inorganic salts for biological applications.

Diabetes Insulin-Mimetic Pharmacology

In Vivo Potency: Organic Vanadium (VAc) More Potent than Inorganic Vanadyl Sulfate

A direct comparison study in diabetic rats established that the organic vanadium compound vanadyl acetylacetonate (VAc), a close structural analog of vanadyl acetate, is more potent at lowering blood glucose than the inorganic salt vanadyl sulfate (VS). When administered orally for up to 3 months, VAc induced a faster and larger fall in glycemia compared to VS [1]. The study concluded that organic vanadium compounds, in particular VAc, correct hyperglycemia more safely and potently than VS [1]. This suggests that for in vivo glucose-lowering studies, the organic vanadyl structure is a key driver of potency.

Diabetes Glucose Lowering Pharmacology

Synthesis and Use as a Precursor: A Defined Route for Adduct Formation

Vanadyl acetate is a well-defined, solid precursor used to synthesize other vanadyl acetate complexes. It forms adducts with specific ligands such as pyridine, urea, and thiourea [1]. This behavior is a direct result of its polymeric, octahedral VO₆ structure which can be disrupted by coordinating bases. This offers a controlled synthetic pathway, in contrast to using simpler, more labile vanadium sources like VO(acac)₂ or vanadyl sulfate, where ligand exchange or hydrolysis can be more complex or less predictable.

Synthetic Chemistry Coordination Polymer Precursor

High-Value Application Scenarios for Vanadyl Acetate (CAS 3473-84-5) Based on Evidence-Driven Differentiation


Heterogeneous Catalysis in Organic Synthesis for Green Chemistry Workflows

When developing catalytic processes for the deprotection of acetals and ketals, vanadyl acetate is the preferred choice over soluble vanadium catalysts like VO(acac)₂. Its polymeric, insoluble nature allows it to function as a true heterogeneous catalyst, enabling quantitative yields and, more importantly, simple catalyst recovery and reuse via filtration [1]. This is a critical advantage for reducing waste, lowering costs, and simplifying purification in both academic research and industrial process chemistry [1].

Synthesis of Vanadium-Containing Adducts and Advanced Precursors

For researchers synthesizing new vanadium coordination compounds or preparing well-defined precursors, vanadyl acetate offers a distinct advantage due to its predictable reactivity with nitrogen-based ligands [2]. Its ability to form adducts with pyridine, urea, and thiourea provides a controlled synthetic entry point to other vanadyl complexes, a pathway not as straightforward with more labile vanadium sources where uncontrolled ligand scrambling or hydrolysis can occur [2].

Preclinical Research into Insulin-Mimetic Vanadium Compounds

In studies investigating the biological effects of vanadium, particularly its insulin-mimetic properties, vanadyl acetate represents a logical starting material. Evidence from a close organic analog, vanadyl acetylacetonate, demonstrates a class-level advantage of organic vanadium(IV) compounds over inorganic salts like vanadyl sulfate. This includes superior potency in lowering blood glucose and a significantly better gastrointestinal tolerability profile, with zero incidence of diarrhoea in a chronic rat model compared to 50% for the inorganic salt [3]. Therefore, vanadyl acetate is a more suitable candidate for in vivo studies where maximizing efficacy and minimizing off-target toxicity are paramount [3].

Studies Requiring Well-Defined Aqueous Speciation

For any experiment involving aqueous solutions of vanadyl acetate, the known stability constants for its mono- and bis-acetato complexes provide essential, quantitative data for predicting speciation [4]. This baseline characterization is vital for researchers in bioinorganic chemistry, environmental science, or materials synthesis to ensure experimental conditions are well-defined and results are reproducible [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanadyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.